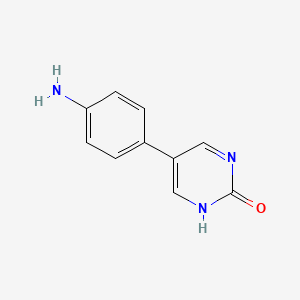

5-(4-Aminophenyl)pyrimidin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

5-(4-aminophenyl)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C10H9N3O/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,11H2,(H,12,13,14) |

InChI Key |

HQVNJXOXPMGXNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)N=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 5-(4-Aminophenyl)pyrimidin-2-ol

The construction of the this compound core can be achieved through several reliable methods, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Modified Biginelli Reaction Approaches

The Biginelli reaction, a one-pot three-component condensation, is a cornerstone in pyrimidine (B1678525) synthesis. biomedres.usresearchgate.netresearchgate.net Modified versions of this reaction have been adapted for the synthesis of functionalized pyrimidines. A notable approach involves a four-component modified Biginelli reaction for the synthesis of C-2 functionalized dihydropyrimidines. nih.gov This method utilizes acetyl acetone, an aromatic aldehyde, thiourea, and dimethyl sulphate to create a 5-acetyl 2-methylthio dihydropyrimidine (B8664642) intermediate. nih.gov This intermediate is then efficiently used to generate C-2 modified Biginelli libraries with various nitrogen nucleophiles. nih.gov The key advantages of this approach are its time and step economy, as well as the moderate to excellent yields achieved in a single pot reaction. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nanobioletters.comjocpr.commdpi.commdpi.com This technique has been successfully applied to the synthesis of aminopyrimidine scaffolds. nanobioletters.com In a typical procedure, chalcones are condensed with guanidine (B92328) nitrate (B79036) in the presence of zinc chloride under microwave irradiation to produce aminopyrimidines. nanobioletters.com This eco-friendly method significantly reduces reaction times and often leads to higher yields compared to conventional heating methods. nanobioletters.comjocpr.com For instance, the synthesis of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo-4-arylpyrimidine-5-carboxamides and 5-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones has been achieved through a three-component cyclocondensation under solvent-free microwave irradiation using p-toluenesulfonic acid as a catalyst. jocpr.com

| Reactants | Catalyst/Conditions | Product | Advantage |

| Acetyl acetone, Aromatic aldehyde, Thiourea, Dimethyl sulphate | One-pot, Reflux | C-2 functionalized dihydropyrimidines | Time and step economy, good yields nih.gov |

| Chalcones, Guanidine nitrate | Zinc chloride, Microwave irradiation | Aminopyrimidines | Eco-friendly, reduced reaction time nanobioletters.com |

| N-aryl-3-oxobutanamide/acetophenone (B1666503), Aldehyde, Urea (B33335)/thiourea | p-TsOH, Solvent-free microwave irradiation | Pyrimidinone derivatives | Rapid, simple, excellent yields jocpr.com |

Multi-Step Synthesis from Precursor Molecules

Complex heterocyclic compounds like this compound can be constructed through well-designed multi-step synthetic routes. mdpi.com A common strategy involves the initial synthesis of a simpler heterocyclic precursor, which is then elaborated in subsequent steps. For example, 5-aminopyrazoles are versatile synthons for designing and synthesizing a variety of fused pyrazoloazines, including pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov The synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines has been accomplished in a two-step procedure starting from 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile and proceeding through an intermediate imidate. mdpi.com This approach allows for the systematic introduction of various substituents to build a library of derivatives. mdpi.com

Condensation Reactions Involving Chalcone (B49325) Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are key intermediates in the synthesis of various heterocyclic compounds, including pyrimidines. pnrjournal.combiust.ac.bw The Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde is a standard method for preparing chalcones. pnrjournal.com These chalcone intermediates can then be cyclized with urea or its derivatives to form the pyrimidine ring. pnrjournal.comnih.gov For instance, substituted chalcones can be reacted with urea in the presence of potassium hydroxide (B78521) in methanol (B129727) to yield 4,6-disubstituted-pyrimidin-2-ol derivatives. nih.gov This method is versatile and allows for the synthesis of a wide range of pyrimidine analogues by varying the substituents on the starting acetophenone and aldehyde. nih.govrdd.edu.iqresearchgate.net

| Chalcone Precursor | Reagent | Product | Reference |

| Substituted Chalcone | Urea, KOH, Methanol | 4,6-disubstituted-pyrimidin-2-ol | nih.gov |

| Substituted Chalcone | Guanidine carbonate, DMF | 2-amino-4,6-diarylpyrimidines | ajol.info |

| Bis-Chalcone | Urea | [6,6'-(1,4-phenylene)bis(4-(4-aminophenyl) pyrimidin-2-ol)] | rdd.edu.iq |

Derivatization Strategies for this compound

The primary amino group in this compound offers a convenient handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives with potentially enhanced biological activities.

Formation of Schiff Base Derivatives

The reaction of the primary amino group of this compound with various aldehydes or ketones leads to the formation of Schiff bases, also known as imines or azomethines. rdd.edu.iqresearchgate.netosi.lvnih.gov This condensation reaction is a straightforward and efficient method for introducing a wide array of substituents onto the pyrimidine core. rdd.edu.iqmdpi.com The synthesis of Schiff base derivatives of heterocyclic compounds, including pyrimidines, has been extensively studied. rdd.edu.iqnih.gov Typically, the reaction is carried out by refluxing the aminopyrimidine with a suitable aldehyde in a solvent like methanol or ethanol. rdd.edu.iq The resulting Schiff bases are often crystalline solids and can be readily characterized by spectroscopic methods. rdd.edu.iq The formation of the imine bond is confirmed by the disappearance of the amine protons and the appearance of a characteristic imine proton signal in the 1H NMR spectrum. rdd.edu.iq

| Amine Reactant | Aldehyde Reactant | Product | Reference |

| [6,6'-(1,4-phenylene)bis(4-(4-aminophenyl) pyrimidin-2-ol)] | Substituted Benzaldehydes | Schiff Base Derivatives | rdd.edu.iq |

| 5-(4-aminophenyl)-N-aryl-1,3,4-thiadiazol-2-ylamines | Various Aromatic Aldehydes | Schiff Base Derivatives | researchgate.netosi.lv |

| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | p-phenethidine | 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | nih.gov |

Functionalization at the Pyrimidine Ring System

The pyrimidine ring is a key pharmacophore, and its functionalization is a common strategy in medicinal chemistry to modulate biological activity. wuxiapptec.com For 5-aryl-pyrimidin-2-ol systems, several positions on the pyrimidine ring are susceptible to chemical modification.

Halogenation: The introduction of halogen atoms onto the pyrimidine scaffold serves as a valuable entry point for further functionalization, particularly through cross-coupling reactions. While direct halogenation of this compound is not widely reported, analogous systems like pyrazolo[1,5-a]pyrimidines can be halogenated using N-halosuccinimides (NXS). nih.govresearchgate.net For instance, the use of N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) can introduce iodine, bromine, or chlorine atoms onto the pyrimidine ring. researchgate.net In a related example, 2,4-dichloropyrrolo[3,2-d]pyrimidine was synthesized by treating the corresponding dione (B5365651) with phenylphosphonic dichloride. nih.gov Such halogenated intermediates are pivotal for subsequent modifications.

Nitration: Nitration of the pyrimidine ring can introduce a nitro group, which can then be reduced to an amino group or used in other transformations. The nitration of 2-substituted pyrimidine-4,6-diones has been achieved using a mixture of nitric acid and sulfuric acid, leading to the formation of 5,5-gem-dinitropyrimidine-4,6-diones. nih.gov For other five-membered heterocycles, a mixture of nitric acid and trifluoroacetic anhydride (B1165640) has been used as a nitrating agent. researchgate.net These methods suggest potential pathways for the nitration of the this compound core, likely at the electron-rich positions of the pyrimidine ring.

Amination: Direct amination of the pyrimidine ring is another important functionalization. While direct C-H amination can be challenging, it has been achieved for some pyrimidine systems. rsc.org More commonly, amination is accomplished via nucleophilic aromatic substitution (SNAr) of a halogenated precursor. For example, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) can undergo selective amination at the C4 or C6 position. mdpi.com

The table below summarizes potential functionalization reactions at the pyrimidine ring based on analogous systems.

| Reaction | Reagents and Conditions | Potential Product | Reference |

| Halogenation | N-halosuccinimide (NXS) | Halogenated this compound | nih.govresearchgate.net |

| Nitration | HNO₃/H₂SO₄ or HNO₃/(CF₃CO)₂O | Nitrated this compound | nih.govresearchgate.net |

| Amination | Nucleophilic substitution of a halo-precursor | Amino-substituted this compound | rsc.orgmdpi.com |

Modifications of the Aminophenyl Moiety

The aminophenyl group of this compound offers a reactive handle for a variety of chemical modifications, most notably at the amino group.

N-Acylation: The primary amino group can be readily acylated to form amides. This is a common strategy to introduce a wide range of functional groups and modulate the compound's physicochemical properties. A general method for N-acylation involves reacting the amine with an acid chloride or an activated ester in the presence of a base. nih.gov For instance, the synthesis of N-(4-aminophenyl)-substituted benzamides can be achieved by reacting p-nitroaniline with an acyl chloride, followed by the reduction of the nitro group. In a more direct approach, acetaminophen (B1664979) has been reacted with dicarboxylic acid chlorides to yield bis(4-acetylaminophenyl) esters. derpharmachemica.com

N-Alkylation and N-Arylation: The amino group can also undergo alkylation or arylation, typically through reactions with alkyl halides or aryl halides. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for N-arylation. wikipedia.org

Diazotization: The primary amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.

The table below outlines some key modifications of the aminophenyl moiety.

| Reaction | Reagents and Conditions | Potential Product | Reference |

| N-Acylation | Acid chloride, base | N-Acyl-5-(4-aminophenyl)pyrimidin-2-ol | nih.govderpharmachemica.com |

| N-Arylation | Aryl halide, Pd catalyst, base (Buchwald-Hartwig) | N-Aryl-5-(4-aminophenyl)pyrimidin-2-ol | wikipedia.org |

| Diazotization | NaNO₂, HCl | Diazonium salt of this compound | General Knowledge |

Advanced Synthetic Techniques and Reaction Mechanisms

The synthesis of this compound and its derivatives often employs advanced synthetic techniques that allow for efficient and selective bond formation.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of pyrimidines, particularly when the ring is activated by electron-withdrawing groups or contains good leaving groups like halogens. nih.gov The reaction generally proceeds through a two-step addition-elimination mechanism involving a Meisenheimer intermediate. acs.org

The regioselectivity of SNAr on di- or tri-substituted pyrimidines can be complex and is influenced by the electronic nature of the substituents. wuxiapptec.com For 2,4-dichloropyrimidines, substitution is generally favored at the C4 position. wuxiapptec.comnih.gov However, the presence of an electron-donating group at the C6 position can direct the substitution to the C2 position. wuxiapptec.com In the case of 2,4,6-trichloropyrimidine, LUMO analysis suggests that nucleophilic attack is favored at the C4 and C6 positions over the C2 position. wuxiapptec.com For 2-chloro-5-nitropyrimidine, kinetic studies have been conducted on its SNAr reactions with various nucleophiles. researchgate.net

In the context of synthesizing derivatives of this compound, SNAr can be envisioned on a halogenated precursor, such as a 2-chloro-5-(4-aminophenyl)pyrimidine. The nucleophile would attack the C2 position, displacing the chloride.

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex aryl- and heteroaryl-containing molecules.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide or triflate. researchgate.net The synthesis of this compound can be conceptually approached via a Suzuki-Miyaura coupling between a 5-halopyrimidin-2-ol (e.g., 5-bromo-pyrimidin-2-ol) and 4-aminophenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand in the presence of a base. nih.govmdpi.com Highly active catalyst systems have been developed that are effective for the coupling of nitrogen-containing heterocycles, including aminopyrimidines. nih.gov Microwave-assisted Suzuki-Miyaura reactions have also been shown to be efficient for the arylation of brominated pyrazolo[1,5-a]pyrimidin-5(4H)-one. rsc.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgoup.comlibretexts.orgyoutube.com It involves the coupling of an amine with an aryl halide or triflate. While not directly used to form the core of this compound, it is highly relevant for the modification of a halogenated precursor. For example, a 5-(4-bromophenyl)pyrimidin-2-ol could be coupled with ammonia (B1221849) or an ammonia equivalent using a Buchwald-Hartwig amination to install the 4-amino group. oup.com The reaction is known to be practical for the amination of 2-bromopyridines with volatile amines. nih.gov

The table below provides a comparative overview of these two key coupling reactions.

| Reaction | Bond Formed | Key Reactants | Catalyst System | Reference |

| Suzuki-Miyaura | C-C | Aryl/heteroaryl halide or triflate, Organoboron compound | Pd(0) complex, phosphine ligand, base | researchgate.netnih.govmdpi.comnih.govrsc.orgnih.gov |

| Buchwald-Hartwig | C-N | Aryl/heteroaryl halide or triflate, Amine | Pd(0) complex, phosphine ligand, base | wikipedia.orgoup.comlibretexts.orgyoutube.comnih.gov |

Oxidative Annulation and Multi-Component Strategies

Modern synthetic chemistry increasingly relies on atom- and step-economical methods like oxidative annulation and multi-component reactions (MCRs) to build complex molecular scaffolds.

Oxidative Annulation: This strategy involves the formation of a heterocyclic ring through a C-H activation and annulation sequence with an oxidizing agent. For instance, 4-arylpyrimidines can be synthesized through an oxidative annulation of acetophenone-formamide conjugates. organic-chemistry.org

Multi-Component Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form a product that contains the essential parts of all the reactants. nih.gov This approach is highly efficient for generating libraries of structurally diverse compounds. The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidones. researchgate.net More advanced, iridium-catalyzed MCRs have been developed for the regioselective synthesis of pyrimidines from amidines and up to three different alcohols. nih.gov Zinc chloride-catalyzed three-component coupling reactions of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) also provide a route to 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org Such strategies could be adapted for the synthesis of the this compound core.

Intramolecular Cyclization and Rearrangement Mechanisms

Intramolecular Cyclization: The formation of the pyrimidine ring or fused ring systems often involves an intramolecular cyclization step. For example, the synthesis of pyrimidines from β-formyl enamides can be achieved through a samarium chloride-catalyzed cyclization with urea. organic-chemistry.org In another instance, the reaction of trifluorinated 2-bromoenones with amidines proceeds via an aza-Michael addition followed by intramolecular cyclization. organic-chemistry.org The synthesis of pyrimidine nucleoside precursors can also involve an intramolecular cyclization step. researchgate.net

Rearrangement Mechanisms: Rearrangement reactions, where the connectivity of a molecule is altered through the migration of an atom or group, are fundamental in organic synthesis. youtube.com While specific rearrangement reactions leading directly to this compound are not prominently documented, general rearrangement mechanisms like the Beckmann and Baeyer-Villiger rearrangements are important tools in heterocyclic synthesis. nih.gov

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, offers a rapid and non-destructive method to identify functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds, serving as a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 5-(4-Aminophenyl)pyrimidin-2-ol and related aminopyrimidine derivatives reveals a series of characteristic absorption bands that confirm the presence of its key functional groups. ijirset.com The analysis, typically performed using KBr pellets, shows distinct peaks corresponding to N-H, C-H, C=C, C=N, and C-N stretching and bending vibrations. ijirset.comnih.gov

A broad band observed in the region of 3456-3182 cm⁻¹ is indicative of the N-H stretching vibrations of the primary amino group. ijirset.com Specifically, absorptions around 3324.7 and 3184.5 cm⁻¹ are attributed to the asymmetric and symmetric stretching of the N-H bonds. The presence of an O-H stretching vibration, expected for the pyrimidin-2-ol tautomer, is also observed, with a characteristic band appearing around 3393 cm⁻¹. nih.gov

Aromatic C-H stretching vibrations are typically weak and appear around 2960.5 cm⁻¹. ijirset.com The in-plane bending vibration of the N-H group in the primary amine is indicated by a band near 1648.5 cm⁻¹. ijirset.com The spectrum also features absorptions corresponding to the C=C stretching of the aromatic rings and the C=N stretching within the pyrimidine (B1678525) ring, often seen around 1524 cm⁻¹ and 1670 cm⁻¹, respectively. nih.gov Furthermore, the C-N stretching vibration of the phenyl ring is assigned to a peak at approximately 1348 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Amino (N-H) | Stretching | 3456-3182 | ijirset.com |

| Hydroxyl (O-H) | Stretching | ~3393 | nih.gov |

| Aromatic (C-H) | Stretching | ~2960.5 | ijirset.com |

| Amino (N-H) | In-plane bending | ~1648.5 | ijirset.com |

| Phenyl (C=C) | Stretching | ~1524 | nih.gov |

| Pyrimidine (C=N) | Stretching | ~1670 | nih.gov |

| Phenyl (C-N) | Stretching | ~1348 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of aminopyrimidine derivatives provides valuable information about the proton environments in the molecule. semanticscholar.org For compounds related to this compound, the spectra, typically recorded in deuterated solvents like CDCl₃, show distinct signals for the amino, aromatic, and pyrimidine protons. nih.govsemanticscholar.org

The protons of the primary amino group (-NH₂) typically appear as a singlet in the range of 5.1-5.3 ppm. ijirset.comsemanticscholar.org The chemical shift of this signal can vary depending on the solvent and concentration. The aromatic protons of the phenyl and pyrimidine rings resonate in the region of 6.11-8.26 ppm. nih.gov The specific splitting patterns (e.g., doublets, triplets, multiplets) within this region can help to assign the signals to specific protons on the rings. For instance, in some 2-aminopyrimidine (B69317) derivatives, the H-5 proton of the pyrimidine ring gives a singlet at around 7.60 ppm. semanticscholar.org A singlet corresponding to the hydroxyl (-OH) proton may also be observed, for example, at 5.30 ppm. nih.gov

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Amino (NH₂) | 5.1-5.3 | Singlet | ijirset.comsemanticscholar.org |

| Aromatic (Ar-H) | 6.11-8.26 | Multiplet | nih.gov |

| Pyrimidine (H-5) | ~7.60 | Singlet | semanticscholar.org |

| Hydroxyl (OH) | ~5.30 | Singlet | nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In pyrimidine derivatives, the carbon atoms of the pyrimidine and phenyl rings, as well as any substituent carbons, give rise to distinct signals. researchgate.net

For a related compound, 4-(4-(dimethylamino)phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol, the ¹³C NMR spectrum showed signals at 160.5, 154.3, 149.2, 139.6, 128.1, 122.7, 121.3, 114.3, 87.2, and 41.1 ppm. nih.gov These shifts correspond to the various carbon atoms in the pyrimidine and phenyl rings. The specific assignment of each peak requires detailed analysis, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR experiments.

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In the analysis of pyrimidine derivatives, ESI-MS is often used to confirm the molecular weight of the synthesized compound. nih.gov The mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. For instance, in the ESI-MS spectrum of a related pyrimidine derivative, the molecular ion peak was observed at m/z 336 [M+H]⁺, confirming its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula of the compound. nih.gov

Computational and Theoretical Chemistry

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. By approximating the electron density of a system, DFT allows for the calculation of various molecular properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G++(d,p), are employed to determine the energies of these orbitals. irjweb.com The HOMO-LUMO gap is a critical parameter; a small gap indicates that a molecule is more polarizable and has a higher tendency to donate electrons, which can be a feature of compounds with antioxidant potential. nih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. irjweb.com

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Pyrimidine Derivative

| Parameter | Energy (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| ΔE (Gap) | 4.6 |

Note: This data is illustrative for a pyrimidine derivative and serves to demonstrate the concept.

Global and local reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the chemical behavior of a molecule. researchgate.net These descriptors include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). nih.govresearchgate.net

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Potential (μ) indicates the escaping tendency of electrons from a system in its ground state. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η. researchgate.net

A lower chemical hardness and a higher electrophilicity index generally correlate with higher reactivity. nih.gov

Table 2: Illustrative Global Reactivity Descriptors for a Pyrimidine Derivative

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.3 |

| Chemical Potential (μ) | -3.5 |

| Electrophilicity Index (ω) | 2.66 |

Note: This data is illustrative for a pyrimidine derivative and serves to demonstrate the concept.

DFT can also be used to identify the regions within a molecule that are most susceptible to electrophilic and nucleophilic attack. This is often achieved through the analysis of Fukui functions or by examining the distribution of the HOMO and LUMO. The regions with the highest HOMO density are likely sites for electrophilic attack, as this is where the molecule is most willing to donate electrons. Conversely, the areas with the highest LUMO density are the most probable sites for nucleophilic attack, as these regions are the most favorable for accepting electrons.

For 5-(4-aminophenyl)pyrimidin-2-ol, the aminophenyl group, being electron-rich, is expected to be a primary site for electrophilic attack. The pyrimidin-2-ol ring, with its nitrogen and oxygen atoms, would likely be involved in both electrophilic and nucleophilic interactions.

DFT calculations are used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. irjweb.com This process, known as geometry optimization, provides accurate information on bond lengths, bond angles, and dihedral angles. nih.gov For molecules with flexible bonds, such as the bond connecting the phenyl and pyrimidine rings in this compound, conformational analysis is performed to identify the most stable rotational isomers (conformers). The optimized geometry is crucial for understanding the molecule's shape and how it might interact with biological targets. irjweb.com

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

Cyclooxygenase (COX) enzymes are key targets in the development of anti-inflammatory drugs. researchgate.netnih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in the inflammatory response. researchgate.net Therefore, selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to minimize side effects.

Molecular docking studies have been performed on various pyrimidine derivatives to investigate their potential as COX inhibitors. researchgate.netnih.gov These studies simulate the binding of the ligand within the active sites of COX-1 and COX-2. The results of these simulations can predict the binding energy, which is an estimate of the affinity of the ligand for the protein, and can identify the key amino acid residues involved in the interaction. For instance, hydrogen bonding and hydrophobic interactions are often crucial for the stable binding of inhibitors within the COX active site. researchgate.net Docking studies of pyrimidine-based compounds have shown interactions with key residues such as Arg120 and Tyr355 in the COX active site.

Table 3: Illustrative Docking Scores of a Pyrimidine Derivative with COX-1 and COX-2

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| COX-1 | -7.5 | Arg120, Tyr355 |

| COX-2 | -8.9 | Arg513, Tyr385, Ser530 |

Note: This data is illustrative for a pyrimidine derivative and serves to demonstrate the concept. Higher negative values indicate stronger predicted binding affinity.

Investigation of Interactions with Kinase Targets

The aminopyrimidine scaffold is a well-established pharmacophore for targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Computational studies have explored the interactions of aminopyrimidine derivatives with a range of kinase targets.

CDK9: Substituted 2-anilino-4-(thiazol-5-yl)pyrimidines, which share the aminopyrimidine core with this compound, have been identified as highly potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). nih.govacs.org Molecular modeling of these compounds within the CDK9 active site has been instrumental in understanding their mechanism of action. cardiff.ac.uk These studies have guided the design of derivatives with enhanced selectivity for CDK9 over other CDKs, such as CDK2. nih.govacs.org The insights gained from these analogs suggest that the 4-aminophenyl group of this compound could be oriented towards the solvent-exposed region, while the pyrimidin-2-ol core engages in key hydrogen bonding interactions with the kinase hinge region.

PLK4: Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to cancer. nih.gov While direct studies on this compound are limited, research on aminopyrimidinyl pyrazole (B372694) analogs as PLK1 inhibitors offers valuable insights. nih.gov These studies highlight the importance of the aminopyrimidine ring in forming hydrogen bonds with the hinge region of the kinase, a feature likely conserved in PLK4. nih.gov The interaction of PLK4 with its substrates, such as STIL, involves phosphorylation, a process that small molecule inhibitors aim to disrupt. nih.govelifesciences.org

HDACs: Histone deacetylases (HDACs) are another important class of enzymes in cancer therapy. The 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold has been successfully utilized in the design of HDAC inhibitors. nih.gov This suggests that the aminopyrimidine core can be adapted to target the zinc-containing active site of HDACs. The phenylamino (B1219803) portion of these molecules typically occupies the "cap" region of the active site, engaging in hydrophobic interactions. nih.gov

PfGSK3 and PfPK6: In the context of malaria, aminopyrimidine derivatives have been investigated as inhibitors of Plasmodium falciparum kinases like PfGSK3 and PfPK6. These studies emphasize the role of the 2-amino group of the pyrimidine in forming a crucial hydrogen bond with the kinase hinge region.

Prediction of Key Intermolecular Interactions within Enzyme Active Sites

Computational docking simulations provide a detailed picture of the key intermolecular interactions between a ligand and its target enzyme. For aminopyrimidine-based kinase inhibitors, a conserved binding mode is frequently observed.

The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are predicted to form critical hydrogen bonds with the backbone atoms of the kinase hinge region. For example, in CDK2, these interactions often involve residues like LEU83. researchgate.net The phenyl ring of the 4-aminophenyl substituent typically extends into a hydrophobic pocket, where it can form van der Waals and pi-alkyl interactions with hydrophobic residues such as ILE10, VAL18, and VAL63. nih.gov

The specific orientation and interactions can be modulated by substitutions on both the pyrimidine and phenyl rings. For instance, the introduction of a hydroxyl group at the 2-position of the pyrimidine, as in this compound, is expected to influence the hydrogen bonding pattern within the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models have been successfully developed for various series of pyrimidine derivatives to predict their anticancer and antimalarial activities. mui.ac.irmui.ac.ir These models are typically built using a training set of compounds with known activities and then validated using a test set. For pyrimidine-based inhibitors of VEGFR-2, both multiple linear regression (MLR) and artificial neural network (ANN) models have been developed, with the ANN model often showing superior predictive power due to its ability to capture non-linear relationships. mui.ac.irmui.ac.ir These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design efforts.

Identification of Structural Determinants for Specific Pharmacological Properties

A key outcome of QSAR studies is the identification of molecular descriptors that are significantly correlated with biological activity. These descriptors can represent various physicochemical properties, such as lipophilicity (logP), electronic effects, and steric factors. For a series of 2,4-diamino-pyrimidine antimalarials, QSAR analysis indicated that lipophilicity is a key driver of improved activity. nih.gov Similarly, for pyrimidine derivatives targeting PLK1, 3D-QSAR studies have highlighted the importance of steric, electrostatic, and hydrophobic fields in determining inhibitory potency. nih.gov These findings provide a quantitative basis for understanding the structure-activity relationships and for designing compounds with optimized pharmacological properties.

Molecular Dynamics Simulations and Advanced Modeling Techniques

Molecular dynamics (MD) simulations offer a more dynamic and sophisticated approach to studying ligand-protein interactions compared to static docking. MD simulations can provide insights into the conformational changes of both the ligand and the protein upon binding, the stability of the complex over time, and the role of solvent molecules.

Analysis of Conformational Dynamics and Ligand-Target Stability

The conformational flexibility of a molecule is a critical determinant of its interaction with biological targets. For this compound, the primary source of conformational variability arises from the rotation around the single bond connecting the pyrimidine and phenyl rings. Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in exploring the conformational landscape and the stability of a ligand when bound to a protein target. nih.govnih.gov

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions between the simulated structure and a reference structure (e.g., the initial docked pose) over time. A stable, low RMSD for the ligand suggests a consistent binding mode.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual atoms or residues around their average position. High RMSF values in certain parts of the ligand can highlight flexible regions, while analysis of protein residue RMSF can show how the binding site adapts to the ligand.

Hydrogen Bond Analysis: This tracks the formation and breakage of hydrogen bonds between the ligand and target throughout the simulation. The persistence of specific hydrogen bonds is often crucial for binding affinity and stability. nih.gov

For this compound, the aminophenyl group and the pyrimidin-2-ol core are expected to be key pharmacophoric features. In a hypothetical binding scenario with a kinase, a common target for pyrimidine derivatives, the pyrimidine ring could form crucial hydrogen bonds with the hinge region of the ATP-binding site. nih.gov The amino group on the phenyl ring could act as a hydrogen bond donor, while the hydroxyl group of the pyrimidinol tautomer could serve as both a donor and acceptor, potentially anchoring the molecule firmly in the active site.

Table 1: Illustrative Molecular Dynamics Simulation Data for this compound in a Kinase Active Site

| Parameter | Result | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.5 ± 0.3 | Indicates a stable binding pose with minimal deviation from the initial docked conformation throughout the simulation. |

| Protein RMSD (Å) | 2.1 ± 0.4 | Shows overall stability of the protein structure, with slight flexibility in loop regions. |

| Key H-Bond Occupancy (Hinge Residue) | > 90% | A persistent hydrogen bond between the pyrimidine nitrogen and a hinge backbone amide, crucial for anchoring the ligand. |

| Key H-Bond Occupancy (DFG-motif) | ~ 65% | A moderately stable hydrogen bond involving the 2-ol group, contributing to binding affinity. |

| Ligand RMSF (Å) | Low for pyrimidine core, higher for aminophenyl group | Suggests the pyrimidine core is rigidly bound while the phenyl ring retains some rotational freedom. |

In Silico Prediction of Pharmacokinetic Properties

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound early in the drug discovery process is essential to avoid late-stage failures. Numerous computational models have been developed to forecast these pharmacokinetic parameters based on a molecule's structure. mdpi.comtpcj.orgresearchgate.net

Absorption, Distribution, and Metabolism (ADME) Predictions

In silico ADME profiling for pyrimidine derivatives is a well-established practice. nih.govresearchgate.net These predictions are typically based on a combination of physicochemical properties and established rules, such as Lipinski's Rule of Five, which help estimate a compound's potential for oral bioavailability.

Key predicted ADME properties for this compound would include:

Gastrointestinal (GI) Absorption: Prediction of how well the compound is absorbed from the gut into the bloodstream. Pyrimidine derivatives often exhibit good absorption. mdpi.com

Blood-Brain Barrier (BBB) Permeability: Predicts the likelihood of the compound crossing from the bloodstream into the central nervous system. For many targeted therapies, low BBB penetration is desirable to avoid CNS side effects. researchgate.net

Cytochrome P450 (CYP) Inhibition: CYPs are a major family of enzymes responsible for drug metabolism. Inhibition of key isoforms (e.g., CYP2D6, CYP3A4) can lead to adverse drug-drug interactions. nih.gov

Topological Polar Surface Area (TPSA): A measure of the surface area of a molecule occupied by polar atoms. It correlates well with drug transport properties, including intestinal absorption and brain penetration.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating the lipophilicity of a compound. It influences solubility, absorption, and metabolic stability.

Table 2: Illustrative In Silico ADME Prediction for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight (g/mol) | 187.20 | Complies with Lipinski's Rule (< 500), favorable for absorption. |

| LogP (o/w) | 1.35 | Indicates balanced lipophilicity, favorable for solubility and permeability. |

| H-Bond Donors | 2 (amino and hydroxyl groups) | Complies with Lipinski's Rule (≤ 5). |

| H-Bond Acceptors | 4 (pyrimidine nitrogens, hydroxyl oxygen) | Complies with Lipinski's Rule (≤ 10). |

| Topological Polar Surface Area (TPSA) (Ų) | 78.49 | Suggests good intestinal absorption but poor blood-brain barrier penetration. |

| GI Absorption | High | The compound is predicted to be well-absorbed orally. mdpi.com |

| BBB Permeability | No | Unlikely to cause CNS side effects. researchgate.net |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this metabolic pathway. |

| Plasma Stability (t½ in min) | > 120 | Predicted to be reasonably stable in plasma, allowing for sufficient exposure. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.